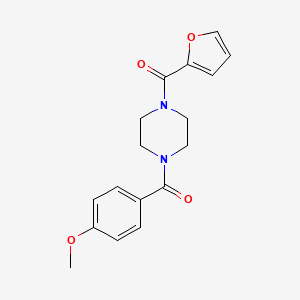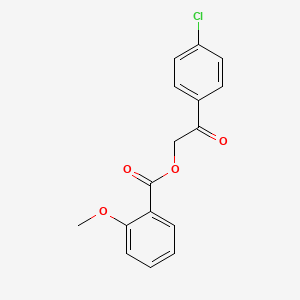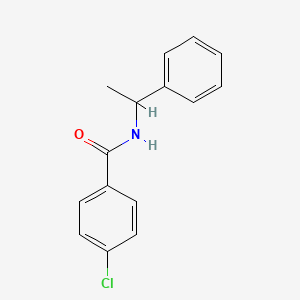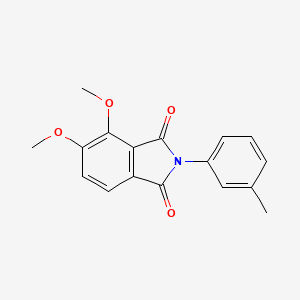
4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of 4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which plays a key role in the development of inflammation. It has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is its potential as a therapeutic agent for the treatment of various diseases. However, there are several limitations associated with its use in lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to prepare solutions for in vitro studies. Another limitation is its potential toxicity, which may limit its use in vivo studies.
Orientations Futures
There are several future directions for the research on 4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione. One of the major directions is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of more specific targets for its therapeutic applications. Further studies are also needed to investigate its potential toxicity and safety profile. Finally, the development of novel formulations and drug delivery systems may enhance its efficacy and reduce its toxicity.
In conclusion, 4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its potential as a therapeutic agent for the treatment of various diseases makes it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized by several methods. One of the most commonly used methods is the reaction of 3-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium dithionite to obtain 4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Several studies have also reported its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4,5-dimethoxy-2-(3-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-5-4-6-11(9-10)18-16(19)12-7-8-13(21-2)15(22-3)14(12)17(18)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFMWFILUYRRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)
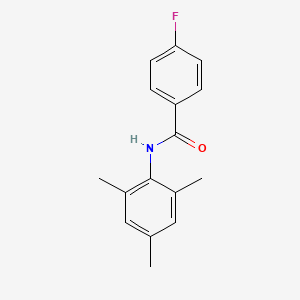
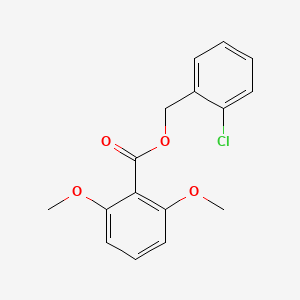
![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)
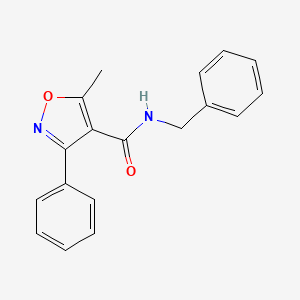
![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)
![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)
